molecular formula C14H16O4 B13450794 Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate

Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate

Cat. No.: B13450794
M. Wt: 248.27 g/mol
InChI Key: CTHCQROFJDCONG-UHFFFAOYSA-N
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Description

Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate is an organic compound with the molecular formula C14H16O4 and a molecular weight of 248.274 g/mol . It is a furan derivative, characterized by a tetrahydrofuran ring fused to a phenyl group and an ester functional group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate typically involves the esterification of tetrahydro-5-oxo-2-phenyl-2-furanacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutanoate: Similar ester and phenyl functionalities.

    Methyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate: Similar structure but with a methyl ester group instead of ethyl.

    Phenylacetic acid derivatives: Similar phenyl and acetic acid functionalities.

Uniqueness

This compound is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 2-(5-oxo-2-phenyloxolan-2-yl)acetate

InChI

InChI=1S/C14H16O4/c1-2-17-13(16)10-14(9-8-12(15)18-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

CTHCQROFJDCONG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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